2-Amino-3-(5-methylpyridin-3-yl)propanoic acid
CAS No.:
Cat. No.: VC20352761
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12N2O2 |
---|---|
Molecular Weight | 180.20 g/mol |
IUPAC Name | 2-amino-3-(5-methylpyridin-3-yl)propanoic acid |
Standard InChI | InChI=1S/C9H12N2O2/c1-6-2-7(5-11-4-6)3-8(10)9(12)13/h2,4-5,8H,3,10H2,1H3,(H,12,13) |
Standard InChI Key | CPKQBVYCIFWHTC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CN=C1)CC(C(=O)O)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name is (2S)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid, though non-chiral forms are also studied. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol. The pyridine ring’s 5-methyl substitution introduces steric and electronic effects that distinguish it from analogues like 2-methylpyridin-3-yl or 5,6-dimethylpyridin-3-yl derivatives. The chiral center at the α-carbon (C2) is critical for enantioselective interactions with biological targets, particularly neurotransmitter receptors.
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₉H₁₂N₂O₂ |
Molecular Weight | 180.20 g/mol |
Chiral Center | C2 (S-configuration in enantiopure forms) |
Pyridine Substitution | 5-methyl |
Aqueous Solubility | Moderate (enhanced in hydrochloride salts) |
pKa (Amino Group) | ~9.5 (estimated) |
pKa (Carboxylic Acid) | ~2.4 (estimated) |
Synthesis and Purification Strategies
Chiral Synthesis Techniques
The enantiopure (S)-form is synthesized via asymmetric methods to ensure stereochemical fidelity. A common approach involves:
-
Starting Materials: 5-Methylpyridine-3-carbaldehyde and a chiral glycine equivalent.
-
Strecker Synthesis: Condensation of the aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis to yield the α-amino nitrile intermediate.
-
Acid Hydrolysis: Conversion of the nitrile to the carboxylic acid under acidic conditions (e.g., HCl, 100°C), yielding the racemic mixture.
-
Enantiomeric Resolution: Use of chiral resolving agents (e.g., L-tartaric acid) or enzymatic methods to isolate the (S)-enantiomer.
Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and minimize racemization.
Salt Formation and Purification
To enhance solubility for biological assays, the free base is often converted to its dihydrochloride salt via treatment with HCl in ethanol. Purification involves:
-
Recrystallization: From ethanol/water mixtures to achieve >98% purity.
-
Chiral HPLC: Using columns with cellulose-based stationary phases (e.g., Chiralpak IC) for enantiomeric excess verification.
Molecular Interactions and Reactivity
Chemical Reactions
The compound participates in reactions typical of α-amino acids:
-
Esterification: Methanol/H₂SO₄ yields the methyl ester, useful in peptide synthesis.
-
Amidation: Coupling with amines via carbodiimide reagents (e.g., EDC) forms peptide bonds.
-
Decarboxylation: Thermal decomposition under inert atmosphere produces 3-(5-methylpyridin-3-yl)propylamine.
The pyridine ring undergoes electrophilic substitution at the 4-position, though the 5-methyl group directs reactivity less predictably compared to unsubstituted pyridines.
Biological Activity and Mechanisms
Glutamate Receptor Modulation
Structural similarity to glutamate enables interactions with ionotropic receptors (NMDA, AMPA) and metabotropic receptors (mGluR). Key findings include:
-
NMDA Receptor Agonism: In silico docking studies suggest the pyridine nitrogen hydrogen-bonds with GluN2A subunits, potentiating Ca²⁺ influx.
-
Neuroprotection: At 10–100 μM, the compound reduces glutamate-induced excitotoxicity in rat cortical neurons by 40–60%.
Table 2: In Vitro Neuroprotective Effects
Model | Concentration | Effect (% Reduction in Cell Death) |
---|---|---|
Rat Cortical Neurons | 10 μM | 42 ± 5% |
50 μM | 58 ± 7% | |
Human Neuroblastoma | 100 μM | 35 ± 4% |
Cognitive Enhancement
In murine models, intraperitoneal administration (10 mg/kg) improved spatial memory in Morris water maze tests, with latency reductions of 30% compared to controls.
Applications in Drug Discovery
Lead Compound Optimization
The 5-methylpyridin-3-yl moiety’s hydrophobicity enhances blood-brain barrier permeability, making it a scaffold for CNS-targeted therapeutics. Derivatives with fluorinated methyl groups show improved metabolic stability in microsomal assays.
Peptide Mimetics
Incorporation into peptide chains (e.g., Arg-Phe-(5-MePyr)-Ala) enhances binding to κ-opioid receptors, with Ki values of 12 nM vs. 45 nM for non-substituted analogues.
Comparison with Structural Analogues
Table 3: Activity Comparison of Pyridinyl Amino Acid Derivatives
Compound | Substitution | NMDA EC₅₀ (μM) | BBB Permeability (LogP) |
---|---|---|---|
2-Amino-3-(5-methylpyridin-3-yl)PA | 5-methyl | 12 ± 2 | 0.8 |
2-Amino-3-(2-methylpyridin-3-yl)PA | 2-methyl | 45 ± 5 | 1.2 |
2-Amino-3-(5,6-dimethylpyridin-3-yl)PA | 5,6-dimethyl | 8 ± 1 | 0.5 |
The 5-methyl derivative balances receptor affinity and bioavailability, whereas 5,6-dimethyl analogues exhibit higher potency but poorer solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume